molecular formula C11H18O5 B1354281 (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B1354281
M. Wt: 230.26 g/mol
InChI Key: PITVFGWVJISGEN-VTBDLZGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a carbohydrate derivative with the molecular formula C11H18O5. It is a protected form of L-arabinopyranose, where the hydroxyl groups are masked by isopropylidene groups. This compound is widely used in carbohydrate chemistry due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is typically synthesized through the reaction of L-arabinopyranose with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal, where the hydroxyl groups at positions 1, 2, 3, and 4 are protected by isopropylidene groups .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetone and acid catalysts is common in industrial settings as well .

Chemical Reactions Analysis

Types of Reactions: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be modified without affecting others .

Comparison with Similar Compounds

  • 1,2:3,4-DI-O-Isopropylidene-D-galactopyranose
  • 1,2:3,4-DI-O-Isopropylidene-α-D-glucofuranose
  • 2,3:4,6-DI-O-Isopropylidene-2-keto-L-gulonic acid

Comparison: (1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific configuration and the positions of the isopropylidene groups. Compared to its analogs, it offers distinct reactivity and stability, making it particularly useful in certain synthetic applications. Its L-arabinopyranose backbone differentiates it from other isopropylidene-protected sugars, which may have different stereochemistry or functional group arrangements .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9?/m0/s1

InChI Key

PITVFGWVJISGEN-VTBDLZGYSA-N

Isomeric SMILES

CC1(O[C@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C

Canonical SMILES

CC1(OC2COC3C(C2O1)OC(O3)(C)C)C

Origin of Product

United States

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